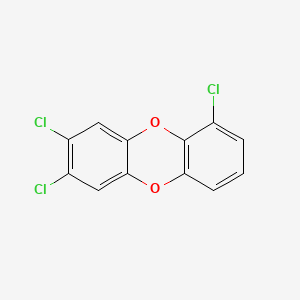

1,7,8-Trichlorodibenzo-p-dioxin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7,8-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-2-1-3-9-12(6)17-11-5-8(15)7(14)4-10(11)16-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPWNYXJJDQHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002600 | |

| Record name | 1,7,8-Trichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82306-65-8 | |

| Record name | 1,7,8-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,8-Trichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,8-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64N10FV9M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of 1,7,8 Trichlorodibenzo P Dioxin

Presence in Environmental Compartments

1,7,8-Trichlorodibenzo-p-dioxin is distributed across various environmental compartments due to its persistence and lipophilic nature.

Soils and sediments act as major reservoirs for this compound. epa.gov Due to its strong binding to organic matter in soil, it exhibits low mobility and is not expected to leach significantly into groundwater. epa.govclu-in.org Studies have shown that the concentration of this compound is typically highest in the upper layers of soil. epa.gov For instance, in contaminated areas, the amount of 2,3,7,8-TCDD detected more than 8 cm below the surface was approximately one-tenth or less than that found in the top 8 cm. epa.gov

Sediments in aquatic environments are considered an ultimate sink for dioxins. epa.gov The very low water solubility of these compounds means that most of the this compound in water is associated with suspended particles and eventually settles into the sediment. epa.gov In Vietnam, soil and sediment from areas contaminated with Agent Orange showed TCDD levels up to 1,000,000 parts per trillion (ppt) decades after spraying. nih.gov

General Environmental Limits for Dioxins (as TEQ*)

| Matrix | Concentration Limit (ppt) | Reference |

|---|---|---|

| Soils | 1,000 | wikipedia.org |

| Sediment | 100 | wikipedia.org |

*TEQ (Toxic Equivalency) is a method to estimate the toxicity of a mixture of dioxins relative to 2,3,7,8-TCDD. clu-in.org

Due to its hydrophobic nature and very low water solubility, this compound is primarily found associated with suspended particulate matter and sediments in aquatic systems rather than dissolved in the water column. nih.govepa.gov Its persistence in lakes has been estimated to have a half-life exceeding 1.5 years. epa.gov Two primary processes that can remove TCDD from water are photolysis (breakdown by light) and volatilization (evaporation). epa.gov However, the effectiveness of photolysis decreases significantly with water depth, and adsorption to sediment can extend the volatilization half-life to over 50 years. epa.gov

This compound is released into the atmosphere through stack emissions from the incineration of various wastes, exhaust from vehicles using leaded gasoline, and the burning of wood in the presence of chlorine. epa.gov In the atmosphere, it can exist in both the gas phase and adsorbed to particulate matter. nih.gov Atmospheric dust in Seveso, Italy, following an industrial accident, was found to contain elevated levels of TCDD. epa.gov Similarly, air particulate samples near a waste disposal site in Jacksonville, Arkansas, showed an average concentration of 1,100 ppt (B1677978) of 2,3,7,8-TCDD. epa.gov

Geographic and Temporal Trends in Environmental Concentrations

Environmental concentrations of dioxins, including this compound, have generally shown a decreasing trend in many industrialized nations since the implementation of stricter regulations on industrial emissions and waste incineration. wikipedia.org For example, total U.S. emissions of PCDD/Fs were reduced from approximately 14 kg TEq in 1987 to 1.4 kg TEq in 2000. wikipedia.org

Geographically, higher concentrations are often found near historical sources of contamination, such as industrial sites and areas where certain herbicides were used extensively. nih.gov Most industrialized countries report background dioxin concentrations in soils of less than 12 ppt TEq. wikipedia.org

Reported Dioxin Concentrations in Various Locations

| Location | Matrix | Concentration | Reference |

|---|---|---|---|

| Rural Soils (Background) | Soil | 1 - 11 ppt TEQ | clu-in.org |

| Agent Orange-contaminated areas, Vietnam | Soil/Sediment | Up to 1,000,000 ppt | nih.gov |

| Niagara River (1980-2002) | Sediment | ~12 to 28 pg-TEQ g-1 | researchgate.net |

Contamination of Ecological Matrices

This compound's lipophilic nature leads to its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. nih.govnih.gov This results in the contamination of various ecological matrices, including plants and animals, and subsequent biomagnification through the food chain. nih.gov

Fish and other aquatic organisms can accumulate this compound from contaminated water and sediments. epa.gov Fish from the Great Lakes and some rivers have shown TCDD concentrations ranging from 1 to over 100 pg/g. epa.gov Although residues in fish appear to have decreased over the past decade in some areas, they remain a significant route of exposure for wildlife and humans. epa.gov Studies in model aquatic ecosystems have demonstrated that TCDD is readily taken up by organisms such as snails, daphnids, and fish. acs.org

Environmental Fate and Transport Dynamics of 1,7,8 Trichlorodibenzo P Dioxin

Persistence and Environmental Stability

The persistence of a chemical compound in the environment is a measure of its resistance to degradation. Dioxins, as a class, are known for their high level of stability. nih.gov

1,7,8-TriCDD, like other dioxins, is generally resistant to degradation. The chemical structure of the dibenzo-p-dioxin (B167043) molecule is inherently stable, and the presence of chlorine atoms further enhances this stability. nih.gov

Chemical Degradation: The primary mechanism for the chemical degradation of dioxins in the environment is photolysis, or degradation by sunlight. capes.gov.brnih.gov Research on 2,3,7,8-TCDD has shown that it can be degraded through photochemical dechlorination when exposed to natural sunlight, particularly when present in thin films on surfaces like leaves or soil. capes.gov.brnih.gov One study on the photocatalytic degradation of 2,3,7,8-TCDD identified 2,3,7-trichlorodibenzo-p-dioxin (B1595472) as a degradation product, indicating that less chlorinated congeners can be formed from more chlorinated ones. mdpi.com This suggests that 1,7,8-TriCDD could also be subject to photodegradation, likely at a rate influenced by factors such as the medium it is in and the intensity of solar radiation. The dibenzodioxin nucleus is generally resistant to attack by acids or alkalis under typical environmental conditions. nih.govcdc.gov

The half-life of a compound is the time it takes for its concentration to be reduced by half. Due to their persistence, dioxins have long environmental half-lives.

Soil: Specific half-life data for 1,7,8-TriCDD in soil are scarce. However, for the general class of dioxins, the half-life in soil can be extensive, with estimates ranging from 60 to 80 years in some cases. nih.gov For the more studied 2,3,7,8-TCDD, the persistence is highly dependent on its location within the soil profile. On soil surfaces where it is exposed to sunlight, its half-life may range from less than one year to three years. epa.gov In contrast, in subsurface soils, protected from photolytic degradation, the half-life can be as long as 12 years or more. epa.gov

Sediments: Sediments are considered a major environmental sink for dioxins due to the compounds' low water solubility and tendency to adsorb to particulate matter. epa.gov Once buried in sediments, dioxins are shielded from sunlight, and degradation processes become extremely slow. The half-life of dioxins in sediments is generally considered to be very long, contributing to their long-term persistence in aquatic ecosystems. While specific values for 1,7,8-TriCDD are not available, the general principles of dioxin behavior suggest a high degree of stability in this medium.

Table 1: Estimated Half-Life of Dioxins in Environmental Media This table presents generalized data for the dioxin class or for the closely related 2,3,7,8-TCDD due to the lack of specific data for 1,7,8-Trichlorodibenzo-p-dioxin.

| Environmental Medium | Compound | Estimated Half-Life | Reference |

| Soil (General) | Dioxins (class) | 60 - 80 years | nih.gov |

| Soil Surface | 2,3,7,8-TCDD | < 1 - 3 years | epa.gov |

| Subsurface Soil | 2,3,7,8-TCDD | up to 12 years | epa.gov |

| Lake Water | 2,3,7,8-TCDD | > 1.5 years | epa.gov |

| Water Column (Volatilization) | 2,3,7,8-TCDD | > 50 years (accounting for sediment adsorption) | epa.gov |

Intermedia Transfer and Partitioning

The movement of 1,7,8-TriCDD between different environmental compartments such as soil, water, and air is governed by its physicochemical properties.

Dioxins are hydrophobic and lipophilic, meaning they have a low affinity for water and a high affinity for organic substances. This property dictates their partitioning behavior in the environment.

1,7,8-TriCDD is expected to bind strongly to organic matter in soil and to sediments in aquatic systems. nih.govwikipedia.org This strong sorption is a key factor in its environmental fate, as it limits its mobility in water and its bioavailability. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency, and dioxins generally have very high Koc values. ca.gov For example, a mean log Koc of 7.39 has been reported for 2,3,7,8-TCDD in contaminated soils, indicating it is essentially immobile. nih.gov Studies on other TCDD congeners, such as 1,2,7,8-TCDD, have shown that the amount sorbed to soil is directly related to the soil's surface area. dioxin20xx.org This strong binding to soil and sediment particles means these environmental compartments act as long-term reservoirs for dioxins. nih.gov

Volatilization: Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. For dioxins, this process is generally slow due to their low vapor pressure. nih.gov However, volatilization from soil surfaces can be a removal mechanism, especially under warm conditions. epa.gov For the less chlorinated dioxins, volatilization from the water column back into the atmosphere is considered possible. nih.gov Once in the atmosphere, dioxins exist in both the vapor phase and adsorbed to particulate matter. cdc.gov

Atmospheric Deposition: Atmospheric transport and subsequent deposition is a major pathway for the widespread distribution of dioxins in the environment. sfei.org Dioxins attached to airborne particulate matter can be transported over long distances and deposited onto soil and water bodies through both dry (particle settling) and wet (rain and snow) deposition. aaqr.org This process contributes to the presence of dioxins in even remote ecosystems. nih.gov The lower chlorinated dioxins are considered semi-volatile, while the more highly chlorinated congeners are less so. cdc.gov

Leaching is the process by which a substance dissolves in water and moves downward through the soil profile. Due to their strong sorption to soil particles and very low water solubility, dioxins, including 1,7,8-TriCDD, have a very low potential for leaching. nih.govepa.gov Studies on 2,3,7,8-TCDD have shown that it tends to remain in the upper layers of the soil, with very little vertical movement. epa.govnih.gov For example, in one contaminated site, most of the TCDD was found in the top 15 cm of soil even after more than a decade. nih.gov Therefore, contamination of groundwater from soil is generally considered unlikely, unless co-contaminants such as organic solvents are present, which can increase mobility. nih.govdioxin20xx.org

Bioaccumulation and Biotic Transfer in Ecosystems

The biotic transfer of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) within ecosystems is a critical aspect of its environmental fate, driven by its persistence and high lipophilicity. epa.govnih.gov Once introduced into an aquatic or terrestrial environment, TCDD readily partitions into organic matter and is taken up by organisms, leading to its accumulation in living tissues and subsequent transfer through the food web. epa.govwikipedia.org

Bioconcentration and Bioaccumulation Factors (BCF, BAF)

The potential for a chemical to accumulate in an organism directly from the surrounding environment (e.g., water) is measured by the bioconcentration factor (BCF), while the bioaccumulation factor (BAF) accounts for uptake from all environmental sources, including food. Due to its very low water solubility and high affinity for organic matter, TCDD exhibits significant bioconcentration and bioaccumulation in aquatic organisms. epa.govnih.gov

Laboratory studies have documented substantial BCF values for TCDD in fish. For instance, fathead minnows exposed to TCDD for 28 days showed a mean BCF of 29,200 on a dry weight basis and 5,840 on a wet weight basis. epa.gov Other laboratory flow-through studies with rainbow trout and fathead minnows have determined logarithm (log) BCF values ranging from approximately 3.2 to 3.9. epa.gov

Field studies, which reflect real-world conditions and incorporate dietary uptake (BAF), often show even higher accumulation potential. Monitoring of fish downstream from bleached kraft paper mills in Maine revealed a range of BAFs for TCDD. These values highlight the variability among species, likely due to differences in metabolism, diet, and habitat. For example, mean BAFs for smallmouth bass and brown trout fillets were found to be in the range of 11,500 to 28,300, while whole-body analysis of white suckers yielded much higher BAFs, from 78,500 to 106,000. nih.gov These findings have led to suggestions that the U.S. Environmental Protection Agency's recommended BCF value of 5,000 may be too low for regulatory purposes, with a value between 15,000 and 25,000 being proposed as a more reasonable estimate for the BAF in certain fish. nih.gov

Table 1: Bioaccumulation Factors (BAFs) for 2,3,7,8-TCDD in Various Fish Species

| Species | Tissue Type | Mean BAF Range |

|---|---|---|

| Smallmouth Bass | Fillet | 11,500 - 24,600 |

| Brown Trout | Fillet | 17,900 - 28,300 |

| White Perch | Fillet | 3,000 - 7,500 |

| White Sucker | Whole Body | 78,500 - 106,000 |

Data sourced from studies of fish in Maine rivers downstream of pulp and paper mills. nih.gov

Biomagnification through Trophic Levels in Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. wikipedia.org TCDD is known to biomagnify, particularly in aquatic and terrestrial food webs that include air-breathing animals. epa.govwikipedia.org Its persistence and resistance to metabolic breakdown allow it to be retained and passed from prey to predator. epa.gov

Studies in Lake Ontario have provided clear evidence of TCDD biomagnification. While the transfer between fish and their immediate prey (e.g., invertebrates) may not always be significant, the process becomes more pronounced at higher trophic levels. epa.gov For example, when older, predatory fish like lake trout consume younger smelt, the biomagnification factor (BMF) can be as high as 3. epa.gov The transfer from fish to fish-eating birds is particularly significant. The log BMF for TCDD from alewife to herring gulls in Lake Ontario was calculated to be 1.51. epa.gov This demonstrates a substantial increase in concentration at the top of the food web.

The process of biomagnification can lead to hazardous concentrations of TCDD in apex predators, even when levels in the surrounding environment are extremely low. epa.gov This is a key reason why persistent organic pollutants like TCDD are of high concern for wildlife and human health. wikipedia.orgnih.gov

Lipid-Based Partitioning and Uptake Dynamics

The chemical properties of TCDD are central to its bioaccumulation and biomagnification. As a highly lipophilic (fat-loving) compound, it has a low solubility in water and a high affinity for lipids. epa.govnih.gov This characteristic governs its partitioning behavior in the environment and within organisms. In aquatic systems, TCDD tends to adsorb to sediment and suspended organic particles rather than remaining dissolved in the water column. epa.gov

Within an organism, TCDD is readily absorbed and preferentially stored in fatty tissues. epa.govnih.gov The high lipid content of these tissues provides a reservoir for the compound, leading to long-term retention and a high body burden. The half-life of TCDD is notably long, varying from weeks in rodents to many years in humans, which contributes to its accumulation over an organism's lifetime. nih.gov Research has shown that exposure to TCDD can inhibit lipid synthesis in both the liver and adipose tissue, further complicating its toxicological profile. nih.gov The strong correlation between the lipid content of an organism and its TCDD concentration underscores the importance of lipid-based partitioning in the uptake and retention of this persistent toxicant.

Mechanistic Ecotoxicology of Dioxin Like Compounds, Including 1,7,8 Trichlorodibenzo P Dioxin

The Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism of action for 1,7,8-TrCDD and other dioxin-like compounds is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This pathway involves a series of well-defined molecular events, from initial ligand binding in the cytoplasm to the modulation of target gene expression in the nucleus.

Ligand Binding and Receptor Activation

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. This complex includes heat shock protein 90 (Hsp90), the Hsp90 co-chaperone p23, and the X-associated protein 2 (XAP2), also known as hepatitis B virus X-associated protein or AIP. nih.govnih.gov The binding of a ligand, such as 1,7,8-TrCDD, to the AhR is the initial and critical step in the activation of this pathway. wikipedia.orgnih.gov

Ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent and well-studied dioxin, bind to the AhR with high affinity. researchgate.net This binding is thought to occur within the Per-Arnt-Sim (PAS) domain of the AhR protein. nih.gov The binding of the ligand induces a conformational change in the AhR, which is a prerequisite for the subsequent steps in the signaling cascade. wikipedia.org

The binding affinity of different dioxin congeners to the AhR often correlates with their toxic potency. The following table presents data on the binding affinity of various dioxin-like compounds to the AhR.

| Compound | Relative Binding Affinity to AhR (TCDD = 100) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 100 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 53 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 6.6 |

| 1,7,8-Trichlorodibenzo-p-dioxin | Data not available in a comparable format |

Note: Data for this compound's relative binding affinity is not as readily available in a standardized format as for more studied congeners like TCDD. However, its structural similarity suggests it acts as an AhR agonist.

Cytosolic-to-Nuclear Translocation of the AhR-Chaperone Complex

Upon ligand binding and the subsequent conformational change, a nuclear localization signal (NLS) on the AhR is unmasked. nih.gov This allows the entire ligand-bound AhR-chaperone complex to translocate from the cytoplasm into the nucleus. wikipedia.orgnih.gov The process of nuclear translocation is a key regulatory step, moving the activated receptor to the site of gene transcription.

Heterodimerization with Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)

Once inside the nucleus, the ligand-bound AhR dissociates from its chaperone proteins and forms a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). wikipedia.orgnih.gov This heterodimerization is essential for the complex to be able to recognize and bind to specific DNA sequences. oup.com The resulting AhR/ARNT complex is the transcriptionally active form that directly interacts with the genome.

Binding to Dioxin Response Elements (DREs)

The activated AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs). wikipedia.orgnih.gov These DREs are located in the promoter regions of target genes. The core consensus sequence of a DRE is 5'-TNGCGTG-3'. nih.gov The binding of the AhR/ARNT complex to DREs is a critical determinant of which genes will be transcriptionally activated. The affinity of the AhR/ARNT complex for different DREs can vary, leading to differential gene regulation.

Research has shown that the nucleotides flanking the core DRE sequence can influence the binding affinity and the subsequent transcriptional activation. nih.gov The table below illustrates the transcriptional efficiency of different DREs in response to TCDD, a potent dioxin.

| DRE Location (relative to transcription start site) | Relative Transcriptional Efficiency (%) |

| -981 | 100 |

| -488 | 60 |

| -821 | 45 |

| -892 | 30 |

| -1058 | 25 |

| -1203 | 20 |

| -1379 | 15 |

This data is based on studies of the murine Cyp1a1 gene promoter and illustrates the differential activity of various DREs. nih.gov

Modulation of Gene Transcription (e.g., CYP1A1, CYP1A2, CYP1B1 Induction)

Following the binding of the AhR/ARNT complex to DREs, the transcription of adjacent downstream genes is initiated. This is achieved through the recruitment of co-activator proteins and the general transcriptional machinery to the promoter region of the target gene.

A well-characterized set of genes induced by AhR activation includes members of the Cytochrome P450, family 1, subfamily A and B. Specifically, the induction of CYP1A1, CYP1A2, and CYP1B1 is a hallmark of exposure to dioxin-like compounds. mdpi.com These enzymes are involved in the metabolism of a wide range of substances, including xenobiotics.

The induction of these genes can be highly sensitive to the dose of the dioxin-like compound. The table below presents data on the induction of CYP1A1 and CYP1B1 mRNA in a human breast cancer cell line (MCF-7) after treatment with TCDD.

| Gene | Fold Induction by TCDD |

| CYP1A1 | ~370-fold |

| CYP1B1 | ~12-fold |

This data highlights the differential inducibility of target genes in response to a potent AhR agonist.

AhR-Independent Mechanisms of Action

While the AhR pathway is the primary mediator of toxicity for dioxin-like compounds, some evidence suggests that AhR-independent mechanisms may also contribute to their biological effects. These alternative pathways are less well-characterized but may involve direct interactions with other cellular components or signaling pathways.

Interaction with Epidermal Growth Factor Receptor (EGFR)

Recent research has unveiled a novel mechanism of action for dioxins that involves direct interaction with the epidermal growth factor receptor (EGFR), a key regulator of cellular signal transduction. researchgate.netexcli.de Dioxin-like compounds, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), can bind to the extracellular domain of the EGFR. excli.denih.gov This binding is thought to allosterically inhibit the receptor, preventing its activation by endogenous ligands like epidermal growth factor (EGF). excli.deexcli.de Consequently, downstream signaling pathways that are normally initiated by EGFR activation are disrupted. researchgate.netexcli.de

Studies have shown that TCDD can cause a down-regulation of the EGF receptor in the plasma membrane of rat liver cells. nih.gov This effect is accompanied by an increase in the activity of protein kinases associated with the EGFR, including protein tyrosine kinase. nih.gov This interaction highlights a complex interplay between the AhR and EGFR signaling pathways, where dioxins can modulate cellular responses through both receptor systems. nih.gov

Protein-Protein Interactions (e.g., cSrc activation, NF-κB nuclear translocation)

The activation of the AhR by dioxin-like compounds initiates a series of protein-protein interactions that are crucial for their toxic effects. Upon ligand binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). excli.denih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to altered gene expression. nih.gov

Beyond this canonical pathway, dioxins can also trigger other signaling cascades. For instance, exposure to TCDD has been shown to cause a rapid, AhR-dependent activation of the proto-oncogene c-Src. nih.govnih.gov This activation can, in turn, stimulate other downstream pathways.

Furthermore, TCDD treatment has been demonstrated to induce the activation of the transcription factor nuclear factor-kappaB (NF-κB). nih.govnih.gov This activation appears to be dependent on the AhR complex and may be a result of a CYP1A1-dependent oxidative signal. nih.gov The activation of NF-κB can lead to an increase in p50/p50 complexes, which are known to repress NF-κB-dependent gene transcription, potentially contributing to the immunosuppressive effects of TCDD. nih.gov

Comparative Mechanistic Potency Across Dioxin Congeners

The toxicity of different dioxin congeners can vary significantly. To facilitate risk assessment of complex mixtures of these compounds, the concept of Toxic Equivalency Factors (TEFs) has been developed. nih.govoup.comornl.gov TEFs express the potency of an individual congener relative to the most toxic dioxin, 2,3,7,8-TCDD, which is assigned a TEF of 1. nih.govnih.gov This approach is based on the assumption that all dioxin-like compounds act through the same AhR-mediated mechanism and that their effects are additive. nih.govoup.com

However, the relative potencies of dioxin congeners can be species- and endpoint-specific. nih.gov For example, fish-specific TEFs have been developed because the toxic potency of some congeners differs between fish and mammals. oup.com The table below provides a summary of TEF values for various dioxin congeners as established by the World Health Organization (WHO).

| Compound | WHO 2005 TEF for Humans/Mammals | WHO 2005 TEF for Fish | WHO 2005 TEF for Birds |

| Polychlorinated Dibenzodioxins (PCDDs) | |||

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 | 1 | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | 0.5 | 0.05 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | 0.01 | 0.001 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | 0.01 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 | 0.001 | <0.001 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 | <0.0001 | <0.0001 |

| Polychlorinated Dibenzofurans (PCDFs) | |||

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | 0.05 | 1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 | 0.05 | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 | 0.5 | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 | 0.01 | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 | 0.0001 | 0.0001 |

Data sourced from Van den Berg et al. (2006) as referenced in multiple sources.

Molecular and Cellular Responses in Ecotoxicological Models

Gene expression profiling, or transcriptomics, is a powerful tool for investigating the molecular mechanisms of toxicity of dioxin-like compounds. koreascience.krnih.gov By analyzing changes in the expression of thousands of genes simultaneously, researchers can identify specific genetic pathways that are affected by exposure. nih.gov

Studies using microarray analysis have shown that TCDD can alter the expression of a large number of genes in various cell types and tissues. koreascience.krsemanticscholar.orgnih.gov In the liver of mice, for example, TCDD has been found to induce changes in genes associated with chemotaxis, inflammation, carcinogenesis, acute-phase response, and immune responses. semanticscholar.orgnih.gov A meta-analysis of transcriptome data from human cell cultures exposed to TCDD identified a number of systematically affected genes, some of which are involved in the retinoic acid, AhR, and Wnt signaling pathways. mdpi.com

These transcriptomic studies provide valuable insights into the complex biological responses to dioxin exposure and can help in identifying biomarkers of effect and elucidating the pathways leading to toxicity. koreascience.krnih.gov

The binding of this compound and related compounds to the AhR initiates a cascade of events that perturb numerous cellular signaling pathways. nih.gov As previously mentioned, the interaction with EGFR and the activation of cSrc and NF-κB are key examples of these perturbations. excli.denih.gov

In differentiated human macrophages, TCDD has been shown to induce the production of tumor necrosis factor-alpha (TNF-α) through an AhR-dependent pathway that involves the sequential activation of EGFR and the extracellular signal-regulated kinase (ERK). nih.gov Other studies have pointed to the involvement of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway and the transforming growth factor-beta (TGF-β) signaling pathway in the cellular response to dioxins. mdpi.com

The disruption of these critical signaling pathways can lead to a variety of adverse outcomes, including altered cell proliferation, differentiation, and apoptosis, which underlie the toxic effects of these compounds. koreascience.krnih.gov The table below summarizes some of the key signaling pathways perturbed by dioxin-like compounds.

| Signaling Pathway | Key Molecules Involved | Downstream Effects |

| Aryl Hydrocarbon Receptor (AhR) Pathway | AhR, ARNT, DREs | Altered gene expression, enzyme induction, toxicity |

| Epidermal Growth Factor Receptor (EGFR) Pathway | EGFR, EGF, Protein Kinases | Inhibition of growth factor signaling, altered cell growth |

| c-Src Kinase Pathway | c-Src, Protein Kinase C (PKC) | Stimulation of downstream signaling cascades |

| NF-κB Pathway | NF-κB, p50/p50 complexes | Modulation of inflammatory and immune responses |

| Extracellular signal-regulated kinase (ERK) Pathway | ERK, MEK | Regulation of cell proliferation, differentiation, and survival |

| Tumor Necrosis Factor-alpha (TNF-α) Pathway | TNF-α | Pro-inflammatory responses |

Scientific Data on this compound Remains Limited in Publicly Available Research

Despite significant scientific interest in the environmental impact of dioxins, a thorough review of publicly available scientific literature reveals a notable scarcity of specific research focused solely on the chemical compound this compound (1,7,8-TrCDD). While extensive data exists for other dioxin congeners, particularly the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), specific studies detailing the ecological footprint of 1,7,8-TrCDD are not readily found.

Dioxins as a chemical family are recognized as persistent organic pollutants that are byproducts of various industrial and combustion processes. mdpi.comwikipedia.org Their chemical stability and lipophilic nature contribute to their persistence in the environment and their tendency to accumulate in the fatty tissues of living organisms. mdpi.comresearchgate.net This bioaccumulation can lead to biomagnification as the compounds move up the food chain. wikipedia.org

Much of the existing research on the ecological impact of dioxins uses 2,3,7,8-TCDD as a reference compound due to its high toxicity. nih.gov Studies on 2,3,7,8-TCDD have demonstrated its potential for multigenerational and transgenerational effects on wildlife, including fish. nih.govnih.gov These effects can manifest as reproductive issues and alterations in gene expression in subsequent generations following initial exposure. nih.gov

However, the user's specific request for an in-depth article on 1,7,8-TrCDD, covering its ecosystem-level distribution, trophic transfer, bioavailability, environmental persistence, and multi-generational ecological considerations, cannot be fulfilled with the currently available scientific data in the public domain. The search for specific data tables and detailed research findings on 1,7,8-TrCDD did not yield sufficient information to construct a scientifically accurate and comprehensive article as per the requested outline.

Therefore, while the general principles of dioxin behavior in the environment are well-documented, a detailed ecological impact assessment specifically for this compound is not possible at this time due to the lack of dedicated research.

Environmental Remediation and Abatement Technologies for Dioxin Contamination

Thermal Treatment Technologies

Thermal treatment technologies utilize high temperatures to destroy or separate dioxins from contaminated matrices such as soil, sediment, and sludge. princeton.edu These methods are generally effective but can be energy-intensive and require careful management of emissions to prevent the reformation of dioxins. tuiasi.ro

Incineration is a high-temperature thermal process that destroys organic contaminants like 1,7,8-Trichlorodibenzo-p-dioxin by exposing them to temperatures typically exceeding 850°C, and often above 1,200°C for dioxin-containing materials. princeton.eduepa.gov This process breaks down the organic molecules into less toxic compounds such as carbon dioxide and water. princeton.edu The effectiveness of incineration for dioxin destruction has been well-established, with destruction and removal efficiencies (DREs) exceeding 99.9999% being achievable. princeton.edu

Co-combustion involves burning dioxin-contaminated materials along with other waste in facilities like municipal solid waste incinerators or industrial furnaces. ieabioenergy.com Research has shown that the addition of chlorinated materials, such as those containing dioxins, does not necessarily increase the concentration of dioxins in the raw gas, provided that good combustion conditions are maintained. ieabioenergy.com

Table 1: Incineration and Co-combustion Parameters for Dioxin Remediation

| Parameter | Operating Condition/Finding |

|---|---|

| Operating Temperature | > 850°C, often > 1,200°C for dioxin destruction princeton.eduepa.gov |

| Destruction and Removal Efficiency (DRE) | Can exceed 99.9999% princeton.edu |

| Co-combustion Finding | Addition of chlorinated materials does not significantly increase dioxin levels with good burnout ieabioenergy.com |

| Dioxin Formation Concern | Can occur between 200°C and 500°C during cooling tuiasi.ro |

Thermal desorption is a process that heats contaminated soil or other materials to a temperature high enough to volatilize organic contaminants like this compound, but not high enough to destroy them within the primary unit. crccare.com The volatilized contaminants are then treated in a separate off-gas treatment system, which often includes a high-temperature oxidizer to ensure their destruction. tuiasi.rocrccare.com This technology can be applied both in situ (in the ground) and ex situ (excavated material). crccare.com

Studies have demonstrated the effectiveness of thermal desorption for dioxin remediation. For instance, treating contaminated soil at 350°C for several days has been shown to significantly reduce dioxin concentrations. haemers-technologies.com A pilot project at the Biên Hòa Airbase in Vietnam successfully remediated dioxin-contaminated soil by heating it to 335°C, achieving a pollutant removal rate of 99 wt.%. tuiasi.ro The vaporized dioxins were subsequently destroyed in a thermal oxidizer at 1,100°C with a destruction rate of 99.9999 wt.%. tuiasi.ro

Table 2: Thermal Desorption Efficacy in Dioxin Remediation

| Parameter | Operating Condition/Finding |

|---|---|

| Soil Treatment Temperature | 335°C - 350°C tuiasi.rohaemers-technologies.com |

| Pollutant Removal Rate from Soil | 77.5% to 99% tuiasi.rohaemers-technologies.com |

| Vapor Treatment Temperature (Thermal Oxidizer) | 1,100°C tuiasi.ro |

| Vapor Destruction Rate | 99.9999 wt.% tuiasi.ro |

| Key to Prevent Reformation | Rapid quenching of hot gases to below 200°C tuiasi.ro |

Vitrification is a thermal process that uses electrical energy to melt contaminated soil or other materials at high temperatures, typically between 1,400°C and 2,000°C. osti.gov The process destroys organic contaminants like this compound through pyrolysis and incorporates inorganic contaminants into a stable, glass-like solid. osti.gov This technology can be applied in situ or ex situ. The resulting vitrified product is highly resistant to leaching, effectively immobilizing any remaining hazardous materials. osti.gov

Table 3: Vitrification for Dioxin Contamination

| Technology | Description | Key Feature |

|---|

| In Situ Vitrification (ISV) | An electric current is passed through the soil between electrodes, melting the soil and destroying organic contaminants. osti.gov | Creates a durable, leach-resistant glass-like block, immobilizing inorganic contaminants. osti.gov |

Biological Remediation Approaches (Bioremediation)

Bioremediation utilizes microorganisms to break down or transform contaminants into less toxic substances. For chlorinated compounds like this compound, both anaerobic and aerobic processes have been investigated.

Under anaerobic (oxygen-free) conditions, certain microorganisms can use chlorinated compounds as electron acceptors in a process called dehalorespiration, where a chlorine atom is removed and replaced with a hydrogen atom. nih.gov This process, known as reductive dechlorination, is a key mechanism for the detoxification of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov While research has often focused on more highly chlorinated dioxins, the process is relevant to trichlorinated congeners as well. For example, studies have shown the dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) to trichlorinated and then dichlorinated forms in anaerobic cultures. nih.gov The bacterium Dehalococcoides sp. has been identified as capable of reductively dechlorinating various dioxin congeners. nih.gov

Table 4: Anaerobic Reductive Dechlorination of Dioxins

| Microorganism Type | Process | Key Finding |

|---|---|---|

| Anaerobic Microorganisms (e.g., Dehalococcoides sp.) | Reductive Dechlorination (Dehalorespiration) | Removal of chlorine atoms from the dioxin molecule, leading to detoxification. nih.gov |

In the presence of oxygen, certain aerobic bacteria can degrade dioxins. A well-studied example is Sphingomonas wittichii (formerly known as Sphingomonas sp. RW1), which is capable of utilizing dibenzo-p-dioxin (B167043) and some of its chlorinated derivatives as a sole source of carbon and energy. nih.govnih.gov This bacterium can attack the dioxin molecule through dioxygenase enzymes, leading to the cleavage of the aromatic rings and eventual mineralization. nih.govnih.gov While its activity is generally higher on less chlorinated dioxins, it has shown the ability to transform various congeners. nih.gov For instance, Sphingomonas wittichii RW1 has been shown to aerobically transform 2,7-dichlorodibenzo-p-dioxin (B167052) and 1,2,3,4-tetrachlorodibenzo-p-dioxin. nih.gov An integrated approach using reductive dechlorination followed by aerobic degradation by S. wittichii RW1 has been proposed to achieve complete mineralization of highly chlorinated dioxins. nih.gov

Table 5: Aerobic Degradation of Dioxins by Bacterial Strains

| Bacterial Strain | Degradation Pathway | Metabolites of other Dioxins |

|---|---|---|

| Sphingomonas wittichii RW1 | Aerobic degradation via dioxygenase attack | Transforms 2,7-dichlorodibenzo-p-dioxin to 4-chlorocatechol. Transforms 1,2,3,4-tetrachlorodibenzo-p-dioxin to 3,4,5,6-tetrachlorocatechol. nih.gov |

Microbial Consortia and Community Dynamics in Degradation

The degradation of persistent organic pollutants like this compound through microbial activity is a complex process influenced by the interactions within microbial communities. While research specifically isolating the degradation of this compound by microbial consortia is limited, studies on closely related and more toxic dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), provide significant insights into the potential mechanisms and microbial players.

Microbial consortia, as opposed to single strains, are often more effective in breaking down complex compounds due to synergistic interactions, where different species perform complementary metabolic functions. frontiersin.org For instance, in the biodegradation of 2,3,7,8-TCDD, bacterial communities enriched from contaminated soils have demonstrated significant degradation capabilities. nih.gov A study on soil from the Bien Hoa airbase in Vietnam, an area heavily contaminated with herbicides and dioxins, showed that bacterial communities could degrade about 95% of 2,3,7,8-TCDD within 60 days when dimethyl sulfoxide (B87167) (DMSO) was the sole carbon and energy source. nih.gov The addition of other carbon sources, like vanillin, influenced the degradation rate, suggesting that the composition of the growth medium is a critical factor. nih.gov

The dynamics of the microbial community play a crucial role in the degradation process. In the aforementioned study, the relative abundance of certain bacterial genera, including Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium, was correlated with increased biodegradation of 2,3,7,8-TCDD. nih.gov This indicates a succession of microbial populations during the degradation process, where some species may initiate the breakdown, and others metabolize the resulting intermediates. nih.gov Fungi, particularly white-rot fungi, have also been identified as potent degraders of dioxins due to their production of extracellular lignin-modifying enzymes like laccase. vu.nl For example, the fungal strain Penicillium sp. QI-1, isolated from activated sludge, was able to degrade 87.9% of 2,3,7,8-TCDD within six days under optimal conditions. nih.gov

The table below summarizes key findings from studies on the microbial degradation of 2,3,7,8-TCDD, which can be extrapolated to understand the potential for this compound degradation.

| Microorganism/Consortium | Substrate | Degradation Efficiency | Key Findings |

| Bacterial Community from Bien Hoa soil | 2,3,7,8-TCDD | ~95% in 60 days (with DMSO) | Dominated by Bordetella, Achromobacter, Sphingomonas, and Pseudomonas. nih.gov |

| Penicillium sp. QI-1 | 2,3,7,8-TCDD | 87.9% in 6 days | Optimal degradation at 31°C and pH 7.4. nih.gov |

| Rigidoporus sp. FMD21 | 2,3,7,8-TCDD | 77.4% in 36 days (by extracellular extract) | Produces high levels of laccase. vu.nl |

Rhizoremediation and Plant-Assisted Degradation

Rhizoremediation, a type of phytoremediation, leverages the synergistic relationship between plants and rhizosphere microorganisms to break down contaminants in the soil. nih.gov For dioxins like this compound, this approach holds promise as plants can stimulate microbial activity in the root zone, enhancing the degradation of these persistent compounds. nih.gov The plant roots release exudates, such as organic acids, sugars, and amino acids, which can serve as a carbon source for soil microorganisms and promote the production of enzymes capable of degrading complex organic molecules. acs.org

Research has demonstrated the effectiveness of rhizoremediation for various polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). A greenhouse experiment using aged contaminated soil showed that certain plant species could significantly reduce the concentration of 17 different PCDD/F congeners. acs.org Festuca arundinacea (tall fescue) was particularly effective, reducing the total PCDD/F concentration by about 20%, with reductions for individual congeners ranging from 11% to 24%. acs.org The study highlighted that the primary contribution to this reduction was from rhizoremediation effects rather than natural attenuation alone. acs.org

The choice of plant species is critical for successful rhizoremediation. Plants with extensive root systems and the ability to form beneficial associations with a wide range of soil microbes are generally more effective. nih.gov In some cases, the combination of different plant species can lead to enhanced degradation. For example, the co-cultivation of F. arundinacea with Cucurbita pepo ssp pepo (zucchini) resulted in significant reductions of PCDFs. acs.org Furthermore, the addition of amendments like compost can influence the soil's organic carbon content and microbial community, which in turn affects the degradation rates of dioxins. acs.org

The following table presents data on the half-lives of select PCDD/F congeners in soil under different treatment conditions, illustrating the potential of rhizoremediation.

| Congener | Treatment | Half-Life (Years) |

| 1,2,3,7,8-PeCDD | F. arundinacea | 12.3 |

| 1,2,3,4,7,8-HxCDF | F. arundinacea | 10.9 |

| 2,3,4,7,8-PeCDF | F. arundinacea | 11.4 |

Data adapted from a study on aged contaminated soil, highlighting the enhanced degradation in the presence of specific plants. acs.org

Physicochemical Remediation Strategies

Photodegradation

Photodegradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. For this compound, this process primarily involves photochemical dechlorination, where chlorine atoms are removed from the molecule. capes.gov.brnih.gov Studies on related tetrachlorodibenzo-p-dioxin (TCDD) isomers have shown that exposure to near-UV light can lead to their degradation. nih.gov The effectiveness of photodegradation is influenced by the wavelength of light and the presence of a solvent or a photocatalyst. nih.govmdpi.com

Research on 1,2,3,4-TCDD in a hexane (B92381) solution demonstrated that the photodegradation reaction follows pseudo-first-order kinetics, with the rate varying with the wavelength of UV light. nih.gov The primary degradation pathway was not simple dechlorination, as trichloro- and dichloro-dibenzo-p-dioxins were produced in relatively small amounts. nih.gov This suggests that other degradation pathways may also be significant.

The use of photocatalysts can significantly enhance the rate of photodegradation. Titanium dioxide (TiO2) is a commonly used photocatalyst that, when irradiated with UV light, generates highly reactive hydroxyl radicals that can attack and break down organic pollutants. iaea.orgiaea.org Studies have shown that the photocatalytic degradation of TCDD and other PCDDs is much faster than direct photolysis. iaea.org For example, the degradation of 2,3,7,8-TCDD in the presence of a silver-titanium doped Y-zeolite (AgTiY) catalyst under UV irradiation at 302 nm resulted in 98-99% degradation after five hours. mdpi.com The main degradation product identified was the less toxic 2,3,7-trichlorodibenzo-p-dioxin (B1595472). mdpi.com

| Compound | Conditions | Degradation Rate/Efficiency | Reference |

| 1,2,3,4-TCDD | Near-UV light (310 nm) in hexane | Rate constant: 8 x 10⁻⁴ mJ⁻¹ | nih.gov |

| 2,3,7,8-TCDD | UV (302 nm) with AgTiY catalyst | 91% removal in 60 minutes | mdpi.com |

| 2,3,7,8-TCDD | UV/TiO₂ | Rate constant: 0.3256 h⁻¹ | iaea.org |

Dechlorination with Metal Catalysts

Chemical dechlorination using metal catalysts is another promising technology for the remediation of dioxin-contaminated materials. This process involves the removal of chlorine atoms from the dioxin molecule, rendering it less toxic. Certain metals and their compounds have been shown to catalyze the dechlorination of PCDDs. ejnet.org

Copper and iron compounds, for instance, can catalyze the formation of chlorine gas (Cl₂) from hydrogen chloride (HCl) and oxygen, which is a key step in the de novo synthesis of dioxins. ejnet.org Conversely, these and other metals can also be used to promote the breakdown of dioxins. Nanoscale zero-valent iron (nZVI) has been investigated for its potential to degrade PCDDs. neptjournal.com The large surface area of nanoparticles allows for greater reactivity. Studies have shown that palladized nZVI can increase the dechlorination potential by three times compared to unpalladized nZVI. neptjournal.com

The mechanism of metal-catalyzed dechlorination often involves the transfer of electrons from the metal to the chlorinated organic compound, leading to the cleavage of the carbon-chlorine bond. The effectiveness of this process can be influenced by factors such as the type of metal, its particle size, and the reaction conditions.

Supercritical Hydrolysis

Supercritical water oxidation (SCWO) or hydrolysis is a high-temperature and high-pressure process that can effectively destroy a wide range of hazardous organic compounds, including dioxins. nih.gov Water above its critical point (374 °C and 22.1 MPa) exhibits unique properties, acting as a non-polar solvent with high diffusivity and complete miscibility with gases like oxygen.

Soil Washing and Chemical Extraction

Soil washing is an ex-situ remediation technology that uses a liquid solution to separate or remove contaminants from soil. researchgate.netclu-in.org This process can be particularly effective for dioxin-contaminated soils, with reported removal efficiencies ranging from 66% to 99%. researchgate.netclu-in.org The cost of soil washing is also considered reasonable, ranging from $46 to $250 per metric ton. researchgate.netclu-in.org

The process typically involves two main stages: physical separation and chemical extraction. researchgate.net Physical separation techniques, such as mechanical stirring and ultrasonication, are used to break down soil aggregates and release the contaminant particles. researchgate.netresearchgate.net Chemical extraction then employs a washing solution to dissolve and remove the dioxins from the soil particles. researchgate.net

A variety of washing solutions have been investigated, including organic solvents, edible oils, and surfactants. researchgate.net Organic solvents have demonstrated high removal efficiencies, reaching up to 99%. researchgate.netclu-in.org Environmentally friendly washing fluids, such as sugarcane wine and compost leachate, have also been explored and have shown high removal efficiencies of 70% to 95% after multiple washes. researchgate.net A significant challenge with soil washing is the management of the resulting contaminated washing solution and any volatile organic compounds that may be generated during the process. researchgate.netclu-in.org

| Washing Solution | Removal Efficiency | Reference |

| Organic Solvents | Up to 99% | researchgate.netclu-in.org |

| Sugarcane wine, compost leachate | 70% - 95% | researchgate.net |

Activated Carbon Application for Sequestration

The application of activated carbon has emerged as a promising in-situ remediation technology for soils and sediments contaminated with dioxins. nih.govclu-in.org This approach focuses on sequestration, which reduces the bioavailability of dioxins, thereby minimizing their entry into the food chain and potential exposure to humans and wildlife. nih.govoup.com The high affinity of dioxin molecules for carbon leads to their strong adsorption onto the activated carbon particles. clu-in.org

The effectiveness of activated carbon is linked to its porous structure and the resulting large surface area. researchgate.net Research has shown that activated carbon can sequester dioxins into a form that significantly reduces their bioavailability. oup.com Studies using 2,3,7,8-TCDD have demonstrated that when adsorbed to microporous activated carbon, the compound's bioavailability to mammals is effectively eliminated. nih.govoup.com This is a critical finding, as it supports the feasibility of activated carbon as a viable remediation strategy to reduce human exposure risks from dioxin-contaminated sites. oup.com

Different forms of activated carbon, such as granular activated carbon (GAC) and powdered activated carbon (PAC), have been evaluated for their efficacy in sequestering dioxins. nih.gov While both forms are effective, particle size can influence the kinetics of adsorption, with finer materials like PAC showing faster uptake. nih.gov Modifications to activated carbon, such as impregnation with iron oxides to create magnetic composites, have also been explored. nih.gov These magnetic activated carbons show high sorption affinity for dioxins and can be more easily separated from soil or water matrices using magnetic fields. nih.gov

Interactive Data Table: Efficacy of Activated Carbon in Dioxin Sequestration

| Activated Carbon Type | Target Compound | Removal Efficiency/Result | Key Findings |

| Microporous Activated Carbon | 2,3,7,8-TCDD | Elimination of bioavailability in mice. oup.com | Prevents induction of cyp1A1 and suppression of immune response. oup.com |

| Urea-modified Activated Carbon (AC600) | Dioxins (general) | 97.65% adsorption efficiency (based on toxicity equivalents). researchgate.net | Modification with urea (B33335) improved pore structure and nitrogen content. researchgate.net |

| Granular Activated Carbon (GAC) | Dibenzo-p-dioxin (DD) | Effective removal from aqueous solution. nih.gov | Slower uptake compared to PAC due to larger particle size. nih.gov |

| Powdered Activated Carbon (PAC) | Dibenzo-p-dioxin (DD) | Nearly complete uptake within 1 hour. nih.gov | Fine texture leads to faster sorption kinetics. nih.gov |

| Magnetic GAC Composite (GAC-Fe3O4) | Dibenzo-p-dioxin (DD) | High sorption affinity, slightly reduced compared to GAC alone. nih.gov | Allows for magnetic separation from the treated medium. nih.gov |

Challenges and Efficacy of Remediation Technologies for Dioxin-Contaminated Sites

The remediation of dioxin-contaminated sites presents significant challenges due to the chemical stability and persistence of these compounds in the environment. mdpi.comnih.gov Dioxins are highly insoluble in water and adhere strongly to soil and sediment particles, making their removal difficult. mdpi.comnih.gov A variety of technologies have been developed and applied with varying degrees of success and limitations. clu-in.org

Thermal Technologies: High-temperature incineration (above 1200°C) is considered a highly effective method for the complete destruction of dioxins. clu-in.orgnih.gov Thermal desorption operates at lower temperatures to vaporize dioxins from the soil for subsequent treatment. clu-in.org Vitrification stabilizes the contaminants by melting the soil into a glassy, non-leachable mass. clu-in.org While effective, these thermal methods are energy-intensive and can be costly. clu-in.org There is also public concern regarding potential atmospheric emissions from incineration processes.

Bioremediation: This approach utilizes microorganisms to break down dioxins and is considered a more environmentally friendly and cost-effective alternative. mdpi.comnih.gov Technologies include bioaugmentation (adding specific microbes), biostimulation (adding nutrients to encourage native microbes), and composting. mdpi.com Aerobic composting has demonstrated treatment efficiencies of 65% to 85%. nih.gov However, the effectiveness of bioremediation can be limited by the bioavailability of the dioxins and the fact that complete mineralization can be slow. mdpi.com Sometimes, intermediate products that are also toxic can be formed. researchgate.net

Phytoremediation: This technology uses plants to remove, contain, or render contaminants harmless. nih.gov Certain plants, like zucchini and cucumber, have shown promise in taking up dioxins through their roots. nih.gov Phytoremediation is a low-cost, aesthetically pleasing option, but it is a slow process and is generally limited to the root zone of the plants.

Chemical and Physical Technologies: Soil washing is a technique that uses water or solvents to extract contaminants from the soil. researchgate.net It has shown high removal efficiencies (66-99%) at a reasonable cost. clu-in.orgresearchgate.net However, the process generates a contaminated washing solution that requires further treatment. clu-in.orgresearchgate.net Other technologies that have been researched include base-catalyzed decomposition and photodegradation with ultraviolet light. clu-in.org

Interactive Data Table: Comparison of Dioxin Remediation Technologies

| Technology | Principle | Efficacy | Challenges and Limitations |

| Incineration | High-temperature ( >1200°C) destruction. clu-in.orgprinceton.edu | High destruction and removal efficiency (>99.9999%). princeton.edu | High cost, energy-intensive, potential for air emissions, public opposition. clu-in.org |

| Thermal Desorption | Lower temperature vaporization of contaminants. clu-in.org | Effective for separating dioxins from soil for further treatment. clu-in.org | Energy-intensive, requires off-gas treatment. |

| Vitrification | Melting soil to form a stable, glassy mass. clu-in.org | Stabilizes contaminants, reduces mobility. clu-in.org | Does not destroy dioxins, high energy consumption. |

| Bioremediation (Composting) | Microbial degradation of organic contaminants. mdpi.comnih.gov | 65-85% removal efficiency in aerobic composting. nih.gov | Slow process, formation of potentially toxic intermediates, limited by bioavailability. mdpi.comresearchgate.net |

| Phytoremediation | Use of plants to uptake and degrade contaminants. nih.gov | Promising for low-level contamination; low cost. nih.gov | Slow, limited to root depth, potential for contaminants to enter the food chain. |

| Soil Washing | Extraction of contaminants using a liquid solution. researchgate.net | 66-99% removal efficiency. clu-in.orgresearchgate.net | Generates contaminated wastewater requiring treatment, potential for volatile emissions. clu-in.orgresearchgate.net |

| Activated Carbon Sequestration | Adsorption of contaminants, reducing bioavailability. nih.govclu-in.org | Effectively reduces bioavailability and food chain uptake. nih.govoup.com | Does not destroy contaminants, long-term stability needs further research. |

Modeling and Predictive Studies of 1,7,8 Trichlorodibenzo P Dioxin Environmental Behavior

Environmental Fate and Transport Models

Environmental fate and transport models are computational frameworks designed to simulate the movement and transformation of chemicals in the environment. For persistent organic pollutants (POPs) like dioxins, these models are essential for risk assessment and management.

Multimedia models assess the distribution of a chemical across different environmental compartments, including air, water, soil, and sediment. The CalTOX model, for example, is a spreadsheet-based model developed to assist in exposure and health-risk assessments for contaminated sites. ca.gov It integrates multimedia transport and transformation modules to predict the distribution of a chemical. ca.gov The model uses chemical-specific properties, environmental landscape data, and human exposure characteristics to function. ca.gov

Key inputs for such models include intermedia transfer factors (ITFs), which are derived from a compound's physicochemical properties. ca.gov For 2,3,7,8-TCDD, these properties have been extensively studied to parameterize models like CalTOX.

Table 1: Physicochemical and Biotransfer Properties for 2,3,7,8-TCDD Used in Multimedia Models (Note: This data is for 2,3,7,8-TCDD and serves as an example of the inputs required for multimedia modeling.)

| Property | Symbol | Mean Value | Unit | Source |

|---|---|---|---|---|

| Molecular Weight | MW | 322.0 | g/mol | ca.govnih.gov |

| Octanol-Water Partition Coefficient (log) | log Kow | 7.0 | - | epa.gov |

| Organic Carbon-Water (B12546825) Partition Coefficient (log) | log Koc | 7.0 | - | epa.gov |

| Diffusion Coefficient in Pure Air | - | 2.5 | m²/d | ca.gov |

| Biotransfer Factor in Milk (Cattle) | Bk | 4.5 × 10⁻³ | d/kg | ca.gov |

| Biotransfer Factor in Meat (Cattle) | Bt | 0.24 | d/kg | ca.gov |

Fugacity models are a subset of multimedia models that use the concept of "escaping tendency" (fugacity) to describe the partitioning of a chemical between environmental phases. A Level III fugacity model, for instance, describes a system at steady-state but not at equilibrium, accounting for transport and transformation processes. ca.gov These models are valuable for predicting the ultimate environmental sink for a chemical. Due to their high octanol-water partition coefficients (Kow), dioxins have a strong tendency to partition into organic matter in soil and sediment, a behavior well-described by fugacity models. epa.gov

Modeling the degradation of dioxins in soil is crucial for predicting their long-term persistence. The degradation process is often simulated using first-order kinetics, where the rate of degradation is proportional to the concentration of the chemical. nih.gov The half-life of 2,3,7,8-TCDD in soil is reported to be in the range of 10 to 12 years. ca.gov

Recent studies have focused on the biodegradation of dioxins by microbial communities. frontiersin.orgmdpi.com For example, the fungus Penicillium sp. QI-1 has been shown to degrade 87.9% of an initial 2,3,7,8-TCDD concentration within 6 days under optimal laboratory conditions. nih.gov The biodegradation process was fitted to a first-order kinetic model with the equation C_t = 0.939e^(-0.133t), resulting in a calculated half-life of 5.21 days in that specific system. nih.gov Such studies provide critical data for parameterizing more complex soil degradation models. Another study found that cultures with dimethyl sulfoxide (B87167) (DMSO) as the carbon source could degrade about 95% of 2,3,7,8-TCDD within 60 days. frontiersin.org

Formation Modeling and Kinetic Studies

Understanding the formation pathways of dioxins is key to preventing their release from industrial and combustion sources. Modeling and kinetic studies provide insight into the mechanisms and conditions that favor dioxin formation.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the reaction mechanisms of dioxin formation at the molecular level. researchgate.netnih.gov These ab initio studies can calculate the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy), reaction barriers, and rate constants for various potential formation pathways. researchgate.netnih.gov

Research on the formation of 2,3,7,8-TCDD from its precursor, 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), has identified several possible mechanisms, including direct condensation and pathways involving free radicals. researchgate.netresearchgate.netscribd.com Ab initio calculations have shown that while direct condensation of two 2,4,5-TCP molecules can produce 2,3,7,8-TCDD, radical-propagated mechanisms become significant at higher temperatures, around 900 K, which is consistent with experimental observations in non-catalytic gas-phase reactions. researchgate.netnih.govscribd.com These computational studies are performed using software like Gaussian 16 and methodologies such as B3LYP functional with specific basis sets to ensure accuracy. researchgate.netnih.gov

Predictive models have been developed to simulate the concentration of dioxins in the by-products of historical industrial processes. For example, a universal model was created to simulate the concentration of 2,3,7,8-TCDD during the historical manufacture of 2,4,5-trichlorophenol from 1,2,4,5-tetrachlorobenzene. researchgate.net This model successfully simulated TCDD concentrations from 38 experimental runs with a high coefficient of determination (r² = 0.941), supporting a formation mechanism that is second-order with respect to the 2,4,5-trichlorophenol precursor. researchgate.net Such models are invaluable tools in environmental forensics for investigating historically contaminated sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Environmental Parameters

QSAR and QSPR models are computational methodologies that correlate the chemical structure of a compound with its biological activity (QSAR) or its physicochemical properties (QSPR). For environmental parameters, these models are crucial for predicting the fate and transport of chemicals like 1,7,8-Trichlorodibenzo-p-dioxin in various environmental compartments.

Research in this area has led to the development of models for a wide range of PCDD congeners. For instance, studies have successfully established QSPR models for predicting key environmental parameters such as the n-octanol/air partition coefficient (log KOA) and subcooled liquid vapor pressure (log PL) for all 75 PCDD congeners. These models utilize theoretical descriptors derived from the molecular geometry of the congeners, optimized using methods like the B3LYP/6-31G(*) method. The high correlation coefficients (R²) of these models, often exceeding 0.98, indicate their strong predictive power and stability, as confirmed through validation techniques like leave-one-out cross-validation.

The environmental fate of PCDDs is significantly influenced by their physicochemical properties. Due to their very low water solubility, PCDDs in aquatic environments are predominantly associated with sediments and suspended organic matter. epa.gov Processes like photolysis and volatilization can contribute to their removal from water, but these are often limited by factors such as water depth and adsorption to sediment. epa.gov In soil, PCDDs are generally not expected to leach significantly due to their strong binding to soil particles. epa.gov

Predictive models like CalTOX, a multimedia transport and transformation model, utilize these physicochemical parameters to assess exposure and health risks associated with contaminated sites. ca.gov These models require a suite of chemical-specific intermedia-transfer factors (ITFs) that describe the distribution of a chemical between different environmental media (e.g., soil, air, water, biota). ca.gov QSAR and QSPR are often employed to estimate these ITFs when experimental data are unavailable. ca.gov

| Parameter | Description | Typical Range for PCDDs | Significance in Environmental Modeling |

| Molecular Weight ( g/mol ) | The mass of one mole of the substance. | 253.5 to 458.8 | Influences diffusion and transport rates. |

| Log Kow (Octanol-Water Partition Coefficient) | A measure of the compound's lipophilicity. | 6.0 to 8.5 | Predicts bioaccumulation potential in fatty tissues of organisms. |

| Water Solubility (mg/L) | The maximum concentration of a chemical that will dissolve in pure water. | Very Low (ng/L to µg/L range) | Affects the compound's mobility in aquatic systems and its partitioning to sediment. |

| Vapor Pressure (Pa) | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Very Low | Influences the rate of volatilization from soil and water surfaces. |

| Henry's Law Constant (Pa·m³/mol) | A measure of the partitioning of a chemical between air and water. | Varies | Determines the tendency of a compound to move from water to the atmosphere. |

Computational Systems Biology Approaches for Molecular Mechanisms

Computational systems biology is an interdisciplinary field that focuses on the complex interactions within biological systems, using a holistic approach to understand how these interactions give rise to the function and behavior of the system. In the context of toxicology, it aims to elucidate the molecular mechanisms through which chemicals like this compound exert their effects.

The primary mechanism of action for many of the toxic effects of PCDDs is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to a PCDD congener, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). This binding alters the transcription of a wide array of genes, leading to a cascade of downstream cellular and physiological effects.

Computational systems biology approaches can be used to model these complex signaling pathways and gene regulatory networks. By integrating various types of data, including genomic, transcriptomic, proteomic, and metabolomic data, these models can help to:

Identify key molecular initiating events and downstream key events in the toxicity pathway.

Predict the differential effects of various PCDD congeners based on their binding affinity to the AhR and their ability to induce gene expression.

Uncover novel protein-protein and protein-chemical interactions that may be involved in the toxic response.

Simulate the dose-response relationships and time-course of toxic effects.

While much of the research on the molecular mechanisms of PCDDs has focused on the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the principles and computational frameworks are applicable to other congeners, including this compound. The differences in the toxic potency among congeners are thought to be related to their structural and electronic properties, which influence their interaction with the AhR.

The following interactive data table lists some of the key genes and proteins that are known to be involved in the AhR-mediated toxicity pathway of PCDDs and are therefore important components of computational systems biology models for these compounds.

| Gene/Protein | Function | Role in PCDD Toxicity Pathway |

| AhR (Aryl Hydrocarbon Receptor) | Ligand-activated transcription factor. | Binds to PCDDs, initiating the primary toxicity pathway. |

| ARNT (AhR Nuclear Translocator) | Dimerization partner for AhR. | Forms a heterodimer with AhR, which then binds to DNA. |

| CYP1A1 (Cytochrome P450 1A1) | An enzyme involved in the metabolism of foreign compounds. | A well-known AhR target gene; its induction is a hallmark of PCDD exposure. |

| CYP1A2 (Cytochrome P450 1A2) | An enzyme with roles in both xenobiotic and endogenous metabolism. | Also an AhR target gene, involved in the metabolic activation of some compounds. |

| NQO1 (NAD(P)H Quinone Dehydrogenase 1) | An enzyme that detoxifies quinones. | An AhR-regulated gene involved in the cellular antioxidant response. |

| ALDH3A1 (Aldehyde Dehydrogenase 3 Family, Member A1) | An enzyme that metabolizes aldehydes. | An AhR target gene that plays a role in cellular defense against oxidative stress. |

The application of computational systems biology to study the effects of this compound holds promise for a more comprehensive understanding of its potential risks. However, such studies are currently limited by the scarcity of specific experimental data for this particular congener. Future research that combines targeted experimental work with advanced computational modeling will be crucial for accurately predicting its environmental behavior and molecular mechanisms of action.

Regulatory Frameworks and Environmental Policy Perspectives on Dioxin Control

International Agreements and Conventions (e.g., Stockholm Convention on Persistent Organic Pollutants)

A cornerstone of global efforts to control dioxins is the Stockholm Convention on Persistent Organic Pollutants (POPs) , an international environmental treaty that aims to eliminate or restrict the production and use of POPs. Current time information in 小県郡, JP.clu-in.org Dioxins, including 1,7,8-Trichlorodibenzo-p-dioxin, are not intentionally produced but are formed as unintentional by-products of various industrial and combustion processes. federalregister.gov Consequently, they are listed in Annex C of the Convention, which requires parties to take measures to reduce and, where feasible, ultimately eliminate their release. clu-in.orgclu-in.orginsideepa.com

Article 5 of the Stockholm Convention specifically addresses unintentionally produced POPs. clu-in.orgclu-in.org It mandates that each party develop a national action plan to identify, characterize, and manage the sources of dioxin releases. clu-in.orgjapanfs.org A key requirement is the implementation of Best Available Techniques (BAT) for new sources of emissions and the promotion of BAT and Best Environmental Practices (BEP) for existing sources. clu-in.orguq.edu.au The Convention provides guidance on these techniques to assist parties in their national implementation efforts. clu-in.org

Another significant international agreement is the 1998 Aarhus Protocol on Persistent Organic Pollutants to the 1979 Convention on Long-Range Transboundary Air Pollution, under the United Nations Economic Commission for Europe (UNECE). env.go.jpjapaneselawtranslation.go.jp This protocol also targets dioxins and furans, requiring parties to reduce their total annual emissions and setting specific emission limit values for certain industrial sources, such as waste incineration. env.go.jpjapaneselawtranslation.go.jp

The OSPAR Convention for the Protection of the Marine Environment of the North-East Atlantic also addresses pollution by hazardous substances, including dioxins. epa.goveuropa.eueurofins.de It aims to prevent pollution of the marine environment by continuously reducing discharges, emissions, and losses of hazardous substances. radiological-analysis.com

National and Regional Regulatory Approaches for Dioxin Emissions and Contamination

The international frameworks for dioxin control are implemented through national and regional regulations, which often set specific emission limits and environmental quality standards.

In the European Union , the Industrial Emissions Directive (IED) (2010/75/EU) is a key piece of legislation for controlling industrial emissions, including those of dioxins. food-safety.com The IED mandates the use of BAT and sets emission limit values for various industrial sectors. For example, the directive includes stringent limits for dioxin emissions from waste incineration facilities. uq.edu.au The EU has also established maximum levels for dioxins in food and feed to protect human health. researchgate.netfoodtimes.eu